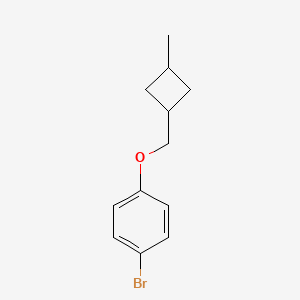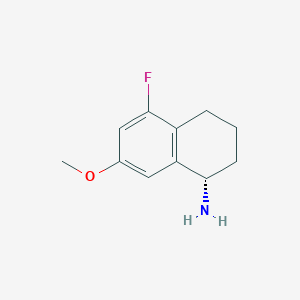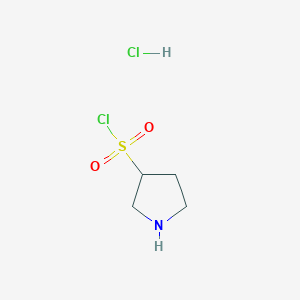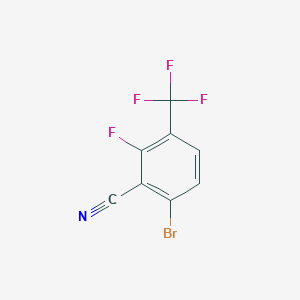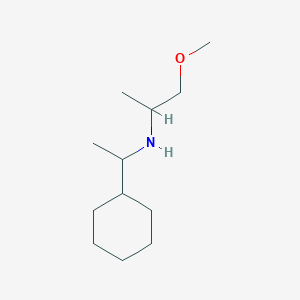
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxypropan-2-amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclohexylethylamine with 1-methoxypropan-2-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amine bond.
Another approach involves the use of reductive amination, where 1-cyclohexylethylamine is reacted with 1-methoxypropan-2-one in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of new amine derivatives with different functional groups.
科学的研究の応用
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: Research is ongoing to investigate the potential therapeutic applications of the compound. It may have properties that make it useful in the development of new drugs or treatments.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of N-(1-cyclohexylethyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine can be compared with other similar compounds, such as:
N-(1-cyclohexylethyl)amine: Lacks the methoxypropan-2-amine structure, resulting in different chemical properties and reactivity.
1-methoxypropan-2-amine: Lacks the cyclohexylethyl group, leading to different steric and electronic effects.
N-(1-cyclohexylethyl)-1-methoxyethanamine: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
特性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC名 |
N-(1-cyclohexylethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H25NO/c1-10(9-14-3)13-11(2)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 |
InChIキー |
MTMXGLPEIIYRKJ-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



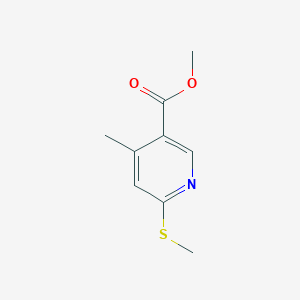
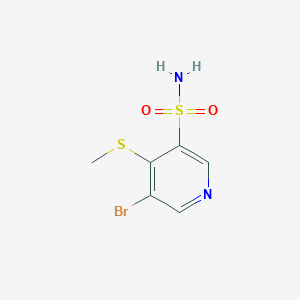
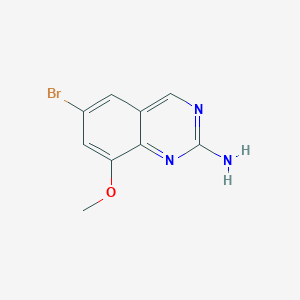
![7,7-Difluoro-3-azabicyclo[4.1.0]heptanehemioxalate](/img/structure/B15230519.png)
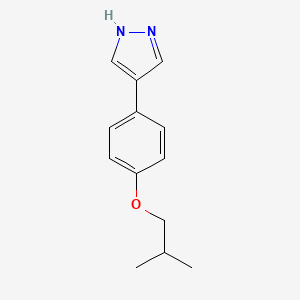
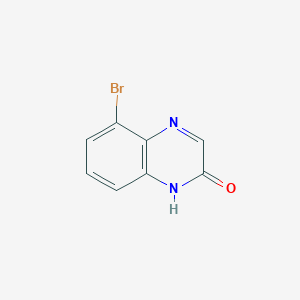
![6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15230536.png)
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15230548.png)
